molecular formula C15H16N2O3S B7149703 N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide

N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide

Cat. No.: B7149703
M. Wt: 304.4 g/mol
InChI Key: OSXUXXATYYOXBM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide is a chemical compound that belongs to the class of benzamides It features a pyridine ring substituted with two methyl groups at positions 2 and 5, and a benzamide moiety substituted with a methylsulfonyl group at position 4

Properties

IUPAC Name

N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-9-16-11(2)8-14(10)17-15(18)12-4-6-13(7-5-12)21(3,19)20/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXUXXATYYOXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2,5-dimethylpyridine, is subjected to a series of reactions to introduce the necessary functional groups.

    Coupling Reaction: The pyridine derivative is then coupled with 4-methylsulfonylbenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield pyridine carboxylic acids, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and mechanisms, particularly those involving sulfonamide interactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzylamine: Similar structure but with a benzylamine group instead of an amide.

Uniqueness

N-(2,5-dimethylpyridin-4-yl)-4-methylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyridine and benzamide moieties allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.

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